molecular formula C10H11N3O2 B1377097 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1424269-13-5

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1377097
CAS No.: 1424269-13-5
M. Wt: 205.21 g/mol
InChI Key: BTCQOKLMQNPBKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with ethyl chloroformate, followed by cyclization with formic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and purities . Additionally, the use of automated systems can help in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

IUPAC Name

2-amino-1-ethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-13-8-4-3-6(9(14)15)5-7(8)12-10(13)11/h3-5H,2H2,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQOKLMQNPBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424269-13-5
Record name 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid
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